molecular formula C14H20ClN3O B5382280 N-(5-chloro-2-methylphenyl)-4-ethylpiperazine-1-carboxamide

N-(5-chloro-2-methylphenyl)-4-ethylpiperazine-1-carboxamide

Cat. No.: B5382280
M. Wt: 281.78 g/mol
InChI Key: DNVWXRUATLSVGW-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-4-ethylpiperazine-1-carboxamide is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 5-chloro-2-methylphenyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-4-ethylpiperazine-1-carboxamide typically involves the reaction of 5-chloro-2-methylphenyl isocyanate with 4-ethylpiperazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 5-chloro-2-methylphenyl isocyanate and 4-ethylpiperazine.

    Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.

    Procedure: The isocyanate is added dropwise to a solution of 4-ethylpiperazine in the solvent, with continuous stirring. The reaction mixture is then allowed to stir for several hours until completion.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced techniques such as automated reactors and in-line purification systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-4-ethylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with functional groups such as hydroxyl or carbonyl.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-4-ethylpiperazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including its role as a ligand for various receptors and enzymes.

    Biological Research: The compound is used in studies related to its biological activity, including its effects on cellular processes and pathways.

    Industrial Applications: It is utilized in the synthesis of other chemical compounds and materials, serving as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-4-ethylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methylphenyl)-2-(ethylamino)acetamide
  • N-(5-chloro-2-methylphenyl)-benzenesulfonamide
  • N-(5-chloro-2-methylphenyl)-phthalamic acid

Uniqueness

N-(5-chloro-2-methylphenyl)-4-ethylpiperazine-1-carboxamide is unique due to its specific structural features, such as the presence of both a piperazine ring and a 5-chloro-2-methylphenyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-4-ethylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O/c1-3-17-6-8-18(9-7-17)14(19)16-13-10-12(15)5-4-11(13)2/h4-5,10H,3,6-9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVWXRUATLSVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)NC2=C(C=CC(=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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